molecular formula C21H29N3O2S B11825471 N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11825471
M. Wt: 387.5 g/mol
InChI Key: NQDYRELIMKYKSL-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Tosyl Group: Tosylation can be achieved by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution or coupling reactions.

    Sec-Butyl Group Addition: The sec-butyl group can be added via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the tosyl group and the sec-butyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H29N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-butan-2-yl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C21H29N3O2S/c1-4-17(3)23-21-13-10-18(15-22-21)20-7-5-6-14-24(20)27(25,26)19-11-8-16(2)9-12-19/h8-13,15,17,20H,4-7,14H2,1-3H3,(H,22,23)

InChI Key

NQDYRELIMKYKSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC=C(C=C1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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